8-Bromo-3-fluoroimidazo[1,2-a]pyrazine
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Overview
Description
8-Bromo-3-fluoroimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a two-step one-pot reaction involving heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles can be employed . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-Bromo-3-fluoroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The major products depend on the substituents introduced.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, often using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Radical Reactions: These are facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Scientific Research Applications
8-Bromo-3-fluoroimidazo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Bromo-3-fluoroimidazo[1,2-a]pyrazine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1,2-a]pyrimidine: Used in the synthesis of pharmaceuticals.
Imidazo[1,2-a]quinoxaline: Explored for its anticancer activity .
These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound in its applications and properties.
Properties
Molecular Formula |
C6H3BrFN3 |
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Molecular Weight |
216.01 g/mol |
IUPAC Name |
8-bromo-3-fluoroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H3BrFN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H |
InChI Key |
WPAYNPINEFGIQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)Br)F |
Origin of Product |
United States |
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